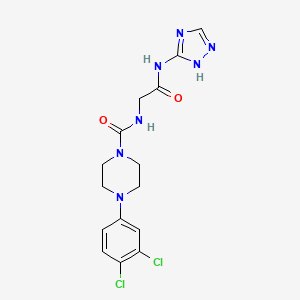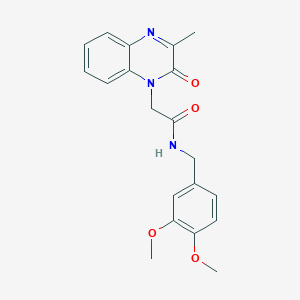![molecular formula C16H15BrN4O5 B10996856 N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with a bromophenyl group and an acetylglycylglycine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The acetylglycylglycine moiety is then attached via peptide coupling reactions, utilizing reagents such as carbodiimides (e.g., DCC or EDC) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Properties
Molecular Formula |
C16H15BrN4O5 |
|---|---|
Molecular Weight |
423.22 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H15BrN4O5/c17-11-3-1-10(2-4-11)12-5-6-15(24)21(20-12)9-14(23)18-7-13(22)19-8-16(25)26/h1-6H,7-9H2,(H,18,23)(H,19,22)(H,25,26) |
InChI Key |
KIFATLAFVOYOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10996774.png)
![1-[4-(3-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B10996779.png)
![2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10996786.png)

![(4-Benzylpiperazin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B10996809.png)
![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10996817.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B10996825.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10996829.png)
![N-(1H-indol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996842.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996853.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10996857.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-acetamidophenyl)butanamide](/img/structure/B10996865.png)
